molecular formula C37H37N3O5 B12789266 Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-((phenylmethyl)amino)- CAS No. 134963-39-6

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-((phenylmethyl)amino)-

Cat. No.: B12789266
CAS No.: 134963-39-6
M. Wt: 603.7 g/mol
InChI Key: QOHVSAWNCZDASS-VUHKNJSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-((phenylmethyl)amino)- is a synthetic nucleoside analog. It is a derivative of uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA.

Preparation Methods

The synthesis of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-((phenylmethyl)amino)- involves multiple steps The process typically starts with the protection of the hydroxyl groups of uridine, followed by selective deoxygenation at the 2’ and 3’ positions

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-((phenylmethyl)amino)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex nucleoside analogs.

    Biology: It serves as a tool for studying nucleoside metabolism and RNA synthesis.

    Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The compound exerts its effects by inhibiting nucleoside metabolism. It targets enzymes involved in the synthesis and degradation of nucleosides, thereby disrupting the normal function of RNA and DNA synthesis. This inhibition can lead to the suppression of viral replication and the proliferation of cancer cells.

Comparison with Similar Compounds

Similar compounds include other nucleoside analogs such as:

    2’,3’-Dideoxycytidine: Used in antiviral therapies.

    2’,3’-Dideoxyinosine: Another antiviral agent.

    5-Fluorouracil: Used in cancer treatment. Compared to these compounds, Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-((phenylmethyl)amino)- is unique due to its specific modifications at the 2’, 3’, and 5’ positions, which enhance its stability and efficacy in inhibiting nucleoside metabolism.

Properties

CAS No.

134963-39-6

Molecular Formula

C37H37N3O5

Molecular Weight

603.7 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-(benzylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C37H37N3O5/c1-26-24-40(36(42)39-34(26)41)35-33(38-23-27-12-6-3-7-13-27)22-32(45-35)25-44-37(28-14-8-4-9-15-28,29-16-10-5-11-17-29)30-18-20-31(43-2)21-19-30/h3-21,24,32-33,35,38H,22-23,25H2,1-2H3,(H,39,41,42)/t32-,33+,35+/m0/s1

InChI Key

QOHVSAWNCZDASS-VUHKNJSWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)NCC6=CC=CC=C6

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)NCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.